molecular formula C21H22N4O4 B2741913 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941903-81-7

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2741913
CAS No.: 941903-81-7
M. Wt: 394.431
InChI Key: GEGQRFUZGNRQGJ-UHFFFAOYSA-N
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Description

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including compounds structurally related to the given chemical, has demonstrated their potential in antimicrobial applications. These compounds, after being synthesized, were tested for their effectiveness against various microorganisms, showing promising results in some cases (Başoğlu et al., 2013).

Tubulin Polymerization Inhibition

Studies have found that compounds derived from phenoxazine and phenothiazine, which share structural similarities with the given chemical, can be potent inhibitors of tubulin polymerization. This indicates their potential use in cancer treatment, as they can disrupt the growth of tumor cells by blocking cell cycle progression (Prinz et al., 2017).

Corrosion Inhibition

In the field of materials science, pyranopyrazole derivatives (closely related to the queried chemical) have been explored as corrosion inhibitors for metals like mild steel in acidic environments. These compounds showed high efficiency in protecting metal surfaces, indicating their usefulness in industrial applications (Yadav et al., 2016).

HIV-1 Inhibition

Certain derivatives involving a pyrazole-4-carbonitrile structure have been studied for their potential in inhibiting HIV-1. While not all compounds in this class showed significant activity, some demonstrated moderate effectiveness against the virus, suggesting a potential avenue for antiviral drug development (Larsen et al., 1999).

Imaging and Diagnostic Applications

Compounds with arylpiperazinylthioalkyl derivatives, similar to the query compound, have been synthesized for use as PET (Positron Emission Tomography) radioligands. These compounds could be used in imaging techniques to study serotonin receptors in the brain, indicating their potential in neuroscience research and diagnosis of mental health disorders (Gao et al., 2012).

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(26-2)4-6-16/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQRFUZGNRQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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